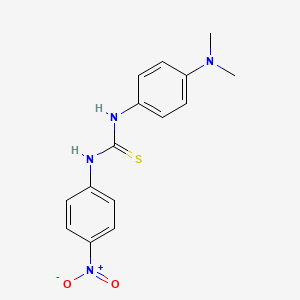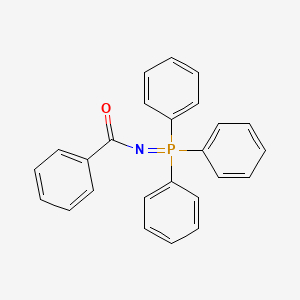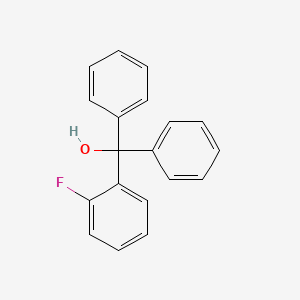![molecular formula C20H28O4Se B11948563 4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione CAS No. 69507-81-9](/img/structure/B11948563.png)
4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE is a complex organic compound that features a unique spiro structure incorporating selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE likely involves multiple steps, starting from simpler organic molecules. Typical synthetic routes might include:
- Formation of the benzoxaselenole core through a cyclization reaction.
- Introduction of the spiro-cyclohexane ring via a spiro-annulation reaction.
- Functionalization to introduce the octamethyl groups and the trione functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions might target the trione functionality, converting it to diols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxaselenole core.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying selenium-containing enzymes or as a probe for biological systems.
Medicine: Possible applications in drug development, particularly for diseases where selenium compounds have shown efficacy.
Industry: Use in materials science for developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action for OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE would depend on its specific application. In biological systems, it might interact with proteins or enzymes, affecting their function. The selenium atom could play a crucial role in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydroselenofuran derivatives: Similar in containing selenium and having a tetrahydro structure.
Spiro compounds: Other spiro compounds with different heteroatoms (e.g., oxygen, sulfur) instead of selenium.
Trione-containing compounds: Compounds with trione functionality but different core structures.
Uniqueness
The uniqueness of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE lies in its combination of a spiro structure, selenium atom, and trione functionality, which might confer unique chemical and biological properties.
Propiedades
Número CAS |
69507-81-9 |
|---|---|
Fórmula molecular |
C20H28O4Se |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione |
InChI |
InChI=1S/C20H28O4Se/c1-16(2)9-18(5,6)15-11(12(16)21)24-20(25-15)14(23)13(22)17(3,4)10-19(20,7)8/h9-10H2,1-8H3 |
Clave InChI |
QPIARMSQQYUZDN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)C2=C1[Se]C3(O2)C(=O)C(=O)C(CC3(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)



![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)

![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)

![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)


